Tert-butyl N-(5-cyanofuran-3-yl)carbamate
Description
Tert-butyl N-(5-cyanofuran-3-yl)carbamate is a carbamate derivative featuring a furan ring substituted with a cyano group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. The Boc group enhances stability during synthetic processes, while the electron-withdrawing cyano group may influence reactivity in cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
tert-butyl N-(5-cyanofuran-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,3)15-9(13)12-7-4-8(5-11)14-6-7/h4,6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGGJMODEMZXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-cyanofuran-3-yl)carbamate typically involves the reaction of 5-cyanofuran-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-(5-cyanofuran-3-yl)carbamate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the cyanofuran moiety.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: Tert-butyl N-(5-cyanofuran-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a probe to investigate the activity of certain enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-cyanofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The furan ring and cyanide group can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, Tert-butyl N-(5-cyanofuran-3-yl)carbamate is compared to structurally analogous carbamates with variations in substituents, ring systems, or functional groups. Key examples from the provided evidence include:
Table 1: Comparative Analysis of Tert-butyl Carbamate Derivatives
Key Observations:
Backbone Flexibility vs. Rigidity :
- The furan backbone in the target compound offers planar rigidity, contrasting with the bicyclic or aliphatic systems (e.g., bicyclo[2.2.1]heptane or piperidine derivatives). This rigidity may favor π-stacking interactions in drug-receptor binding .
- Aliphatic carbamates (e.g., 5-methylhexenyl) provide conformational flexibility, useful in spacer design for prodrugs .
Functional Group Impact: The cyano group in the target compound increases electrophilicity at the furan ring, enabling nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings (as seen in for a related furan-boronic acid derivative) . Hydroxy or methyl substituents (e.g., cyclopentanol or piperidine derivatives) modulate solubility and steric effects, critical for pharmacokinetic optimization .
Synthetic Utility: Boc-protected bicyclic amines (e.g., azabicyclo[4.1.0]heptane derivatives in ) are prized for their use in constrained peptide mimetics, whereas the furan-cyano system may serve as a precursor for heteroaryl fluorophores or kinase inhibitors .
Biological Activity
Tert-butyl N-(5-cyanofuran-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of tert-butyl carbamate with 5-cyanofuran derivatives. The presence of the furan ring is significant as it contributes to the compound's biological activity, particularly in interactions with biological targets.
Biological Activity
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Antimicrobial Activity : Research indicates that compounds containing the furan moiety exhibit antimicrobial properties. The C=N linkage in such compounds is essential for their biological effectiveness, contributing to antifungal and antibacterial activities .
- Anticancer Potential : Studies have suggested that derivatives of furan-based compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer therapies .
- Neuroprotective Effects : Some studies have indicated that furan derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. This activity is hypothesized to be linked to their ability to modulate oxidative stress and inflammation in neuronal cells .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several furan derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Standard Antibiotic (e.g., Penicillin) | 32 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of furan derivatives. In vitro assays showed that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound activated caspase pathways, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 15 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
